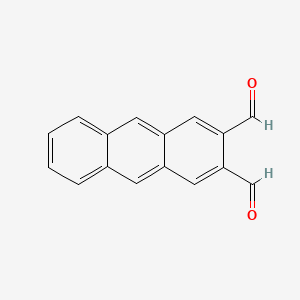

2,3-Anthracenedicarboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

anthracene-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKKRNQMBYGFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227054 | |

| Record name | 2,3-Anthracenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76197-35-8 | |

| Record name | 2,3-Anthracenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76197-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Anthracenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076197358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Anthracenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76197-35-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Anthracenedicarboxaldehyde

Sustainable and Green Chemistry Considerations in Synthesis

Modern chemical synthesis places increasing emphasis on sustainability and the principles of green chemistry. nih.gov These principles advocate for the use of less hazardous materials, reduction of waste, and energy efficiency. youtube.comyoutube.com

In the context of synthesizing 2,3-Anthracenedicarboxaldehyde, several green approaches can be considered:

Safer Solvents and Reagents: Traditional oxidations often use toxic, heavy-metal-based reagents like chromium. Green alternatives could involve catalysis or the use of molecular oxygen as the ultimate oxidant. researchgate.net The use of safer, recyclable solvents or even solvent-free conditions is a key goal. nih.gov

Catalytic Methods: Employing catalysts, rather than stoichiometric reagents, reduces waste. For example, developing a catalytic oxidation of 2,3-dimethylanthracene (B1329340) would be a greener alternative to methods requiring multiple equivalents of an oxidizing agent.

Mechanochemistry: A "solvent-free mechanochemical synthesis" has been noted as a potential method. chem960.com This technique uses mechanical force (ball milling) to drive reactions, often eliminating the need for bulk solvents and reducing reaction times and energy input. researchgate.net

Energy Efficiency: Utilizing methods like photocatalysis or microwave-assisted synthesis can lead to more energy-efficient processes compared to conventional heating over long periods. nih.gov

Optimization of Reaction Conditions and Yields

To ensure an efficient and reproducible synthesis, the optimization of reaction parameters is crucial. For any given synthetic route, factors such as temperature, concentration, reaction time, and the molar ratio of reagents must be systematically varied to maximize the yield of the desired product and minimize the formation of impurities. researchgate.net

For the multi-step synthesis described in section 2.1.2, several optimization points exist. For example, in the DIBAL reduction step, controlling the temperature (e.g., maintaining it at –78 °C initially) is critical to prevent over-reduction to the hydrocarbon. rsc.org Similarly, the choice of oxidant and conditions for the final alcohol-to-aldehyde conversion determines the purity and final yield.

Below is a table illustrating key parameters that would be optimized for a hypothetical final oxidation step from 2,3-anthracenedimethanol.

| Parameter | Range/Variable | Potential Impact on Yield/Purity |

| Oxidizing Agent | PCC, PDC, Dess-Martin Periodinane, Swern Oxidation | Affects selectivity, reaction time, and purification difficulty. |

| Temperature | -78 °C to Room Temperature | Lower temperatures can increase selectivity and prevent over-oxidation to carboxylic acid. |

| Solvent | Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO) | Affects reagent solubility and reaction rate. |

| Reaction Time | 1 - 24 hours | Insufficient time leads to incomplete conversion; excessive time may promote side reactions. |

| Reagent Equivalents | 1.0 - 2.5 eq. | Using a slight excess of the oxidant ensures full conversion of the diol. |

Scale-Up Methodologies for Research Applications

Transitioning a synthetic procedure from a laboratory milligram scale to a multi-gram scale for broader research use presents significant challenges. acs.org The availability of this compound from chemical suppliers indicates that such scale-up has been achieved. lookchem.com

Key considerations for scale-up include:

Thermal Management: Exothermic reactions that are easily controlled in a small flask can generate significant heat on a larger scale, requiring external cooling or controlled rates of reagent addition to maintain a safe and optimal temperature.

Mixing: Ensuring efficient mixing in a large reaction vessel is critical for maintaining homogeneity and achieving consistent results.

Purification: Purification by column chromatography, common in lab-scale synthesis, is often impractical for large quantities. Developing a robust crystallization or precipitation procedure is essential for obtaining pure material efficiently on a larger scale.

Safety and Handling: Handling larger quantities of reagents requires more stringent safety protocols and engineering controls. acs.org

A successful scale-up focuses on creating a process that is not only high-yielding but also robust, reproducible, and safe.

Advanced Spectroscopic and Structural Characterization Techniques for 2,3 Anthracenedicarboxaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. savemyexams.comazooptics.com It operates by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), within a strong external magnetic field. savemyexams.com The resulting spectrum provides information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular framework. cognitoedu.org

For 2,3-Anthracenedicarboxaldehyde, ¹H NMR spectroscopy is used to confirm the placement and environment of hydrogen atoms. Each unique set of protons in the molecule generates a distinct signal, or resonance, in the spectrum. savemyexams.com The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is influenced by the electron density around the proton. libretexts.org Protons attached to the aromatic anthracene (B1667546) core are deshielded and appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The protons of the two aldehyde groups (-CHO) are even more deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing them to resonate at a significantly downfield position, often above 9.5 ppm.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. azooptics.com The spectrum reveals distinct signals for each chemically non-equivalent carbon atom, with the carbonyl carbons of the aldehyde groups appearing at the most downfield positions (typically 190-200 ppm) and the aromatic carbons resonating in the 120-150 ppm range. azooptics.com The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the this compound structure. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde Protons (-CHO) | > 9.5 | Singlet | Highly deshielded due to the adjacent carbonyl group. |

| Aromatic Protons (Anthracene Core) | 7.0 - 9.0 | Multiplets/Singlets | Specific shifts and splitting patterns depend on the coupling between adjacent protons on the rings. |

| Reference Standard (TMS) | 0 | Singlet | Tetramethylsilane is used as the reference point for chemical shifts. libretexts.org |

Mass Spectrometry for Molecular Compositional Analysis Beyond Basic Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. acdlabs.com It provides exact information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry can confirm its elemental composition, C₁₆H₁₀O₂, with high accuracy. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z value of approximately 234. nih.gov

The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, charged fragments. acdlabs.com The pattern of these fragments is reproducible and characteristic of the molecule's structure. Aldehydes commonly undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent atom is broken. libretexts.org For this compound, characteristic fragmentation pathways would include the loss of a hydrogen radical (H·) to form an [M-1]⁺ ion, or the loss of a formyl radical (·CHO) to form an [M-29]⁺ ion. libretexts.org Subsequent fragmentations, such as the loss of carbon monoxide (CO), can also be observed. mdpi.com

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| Ion/Fragment | m/z (approx.) | Description |

| [C₁₆H₁₀O₂]⁺˙ | 234 | Molecular Ion (M⁺˙) nih.gov |

| [C₁₆H₉O₂]⁺ | 233 | Loss of a hydrogen radical ([M-H]⁺) |

| [C₁₅H₁₀O]⁺˙ | 206 | Loss of carbon monoxide ([M-CO]⁺˙) |

| [C₁₅H₉O]⁺ | 205 | Loss of a formyl radical ([M-CHO]⁺) nih.gov |

| [C₁₄H₉]⁺ | 177 | Loss of a second formyl radical and hydrogen |

| [C₁₄H₈]⁺˙ | 176 | Loss of two formyl radicals nih.gov |

X-ray Crystallography for Solid-State Structural Determination of Complex Architectures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. libretexts.org By diffracting a beam of X-rays through a single crystal of a compound, a unique diffraction pattern is generated that can be mathematically decoded to yield a detailed model of the atomic structure, including bond lengths, bond angles, and intermolecular interactions. libretexts.organton-paar.com

For this compound, a crystal structure would precisely define the orientation of the two aldehyde groups relative to the anthracene plane. It would also reveal any intermolecular interactions, such as hydrogen bonding (if present) or other non-covalent forces, that dictate the supramolecular assembly in the solid state. nih.gov Such structural information is crucial for understanding the material's properties and for designing complex molecular architectures. nih.gov

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. contractlaboratory.com Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific bonds and for "fingerprinting" a compound. researchgate.netirispublishers.com

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. contractlaboratory.com For this compound, the FTIR spectrum would be dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the two aldehyde groups, typically found in the range of 1690-1740 cm⁻¹. Other key signals include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aldehyde C-H (around 2720 cm⁻¹ and 2820 cm⁻¹), as well as C=C stretching vibrations within the anthracene core (around 1450-1600 cm⁻¹). irispublishers.com

Raman Spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light (from a laser). mdpi.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. The aromatic C=C stretching vibrations in the anthracene core are typically strong and well-defined in the Raman spectrum. utah.edu The C=O stretch is also observable, though its intensity can vary. mdpi.com The combination of FTIR and Raman provides a comprehensive vibrational profile of the molecule. mdpi.com

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H Stretch | FTIR | ~2820 and ~2720 | Weak to Medium |

| Carbonyl C=O Stretch | FTIR/Raman | 1690 - 1740 | Strong (FTIR), Variable (Raman) |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Medium (FTIR), Strong (Raman) |

| C-H Bending | FTIR/Raman | 675 - 900 | Strong (FTIR) |

Computational and Theoretical Investigations of 2,3 Anthracenedicarboxaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It has become a popular and versatile tool in computational chemistry for predicting molecular properties. acs.org DFT calculations focus on the electron density, a function of only three spatial coordinates, to determine the properties of a system, offering a balance between accuracy and computational cost. acs.orgworldscientific.com

A key application of DFT is the characterization of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov These orbitals are critical in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. ontosight.ai A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. nih.gov For conjugated systems like 2,3-Anthracenedicarboxaldehyde, the extent of π-conjugation significantly influences the HOMO-LUMO gap; as conjugation increases, the gap generally decreases. youtube.comarxiv.org

While specific DFT studies on this compound are not widely available, extensive research on its isomer, 9,10-Anthracenedicarboxaldehyde (ADCA), provides valuable insights. A theoretical investigation of ADCA using the B3LYP functional with a 6-311++G(d,p) basis set calculated the HOMO-LUMO energy gap to be 3.42 eV, suggesting a moderate level of stability and reactivity. researchgate.net These calculations provide a reasonable approximation for what can be expected for the 2,3-isomer.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -3.16 |

| Energy Gap (ΔE) | 3.42 |

Data sourced from a DFT/B3LYP/6-311++G(d,p) study on 9,10-Anthracenedicarboxaldehyde, a structural isomer of the title compound. researchgate.net

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe the conformational dynamics and intermolecular interactions that govern processes like self-assembly and aggregation. nih.govacs.org For planar aromatic molecules like this compound, MD simulations are particularly useful for understanding the non-covalent forces, such as π-π stacking and van der Waals interactions, that drive the formation of larger aggregates. acs.org

The aggregation behavior of anthracene (B1667546) derivatives is critical for their application in materials science, particularly in organic electronics where molecular packing influences charge transport properties. worldscientific.com MD simulations can model the spontaneous aggregation of multiple molecules in a solvent, providing detailed information on the structure, size, and dynamics of the resulting clusters. nih.govacs.org For instance, simulations can reveal whether molecules prefer a face-to-face (π-stacking) or an edge-to-face (T-shaped) arrangement. acs.org A recent study highlighted the ability of MD simulations to successfully predict the aggregation propensity of various small organic molecules with high accuracy. nih.gov

Non-covalent interaction (NCI) analysis, often used in conjunction with DFT, can further elucidate the nature of these interactions. Studies on the related 9,10-Anthracenedicarboxaldehyde have revealed that van der Waals forces and steric effects are significant in its molecular structure. researchgate.net MD simulations can dynamically model these forces to predict how molecules will arrange themselves in a condensed phase or in solution. For example, MD simulations of anthracene in the presence of cyclodextrins have been used to study their aggregation and complexation, demonstrating how temperature and environment influence these processes at an atomistic level. nih.gov

| Interaction Type | Typical Energy Range (kcal/mol) | Relevance to this compound |

|---|---|---|

| π-π Stacking | -2 to -10 | Dominant interaction for face-to-face aggregation of the anthracene core. |

| CH-π Interaction | -1 to -3 | Important for edge-to-face arrangements. |

| Dipole-Dipole | -1 to -5 | Arises from the polar aldehyde groups, influencing molecular orientation. |

| van der Waals | -0.5 to -2 | Contributes to the overall stability of aggregates. |

Theoretical Predictions of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and to map out potential reaction pathways. unito.it For this compound, theoretical investigations can identify the most likely sites for electrophilic or nucleophilic attack and calculate the activation energies for various transformations. The anthracene core itself is known to undergo reactions such as cycloadditions (e.g., Diels-Alder reactions) and oxidations. mdpi.com The presence of two electron-withdrawing aldehyde groups at the 2 and 3 positions significantly modulates the electron density of the aromatic system, thereby influencing its reactivity compared to unsubstituted anthracene. mdpi.comacs.org

DFT calculations can be used to generate potential energy surfaces for proposed reactions, identifying transition states and intermediates. unito.it This allows for the determination of the most kinetically and thermodynamically favorable reaction pathways. For example, theoretical studies on the atmospheric oxidation of anthracene by radicals like NO₃ have shown that the reaction can lead to the formation of dialdehydes and other oxygenated products. unito.it Such studies can predict whether addition to the central ring (positions 9 and 10) or the outer rings is preferred.

Furthermore, the reactivity of the aldehyde groups themselves can be explored. Theoretical models can simulate reactions such as condensation with amines to form imines or Schiff bases, which are common pathways for creating larger supramolecular structures or functional materials. By calculating the energy barriers for these reactions, computational studies can guide the synthetic chemist in choosing the optimal reaction conditions. researchgate.net

Photophysical Property Predictions and Spectroscopic Simulations

The photophysical properties of anthracene derivatives are of great interest for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these properties. eajsti.orgbohrium.com TD-DFT can simulate electronic absorption and emission spectra by calculating the energies of vertical excitations from the ground state to various excited states. bohrium.com

For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. eajsti.org These calculations typically show that the lowest energy absorption corresponds to the HOMO→LUMO transition, which is a π→π* transition localized on the anthracene core. researchgate.net The presence of electron-withdrawing aldehyde groups is known to affect the absorption and emission properties, often leading to a red-shift in the spectra and influencing the fluorescence quantum yield. researchgate.net

Simulations can also provide insight into the geometries of the molecule in its excited states. Changes in geometry upon excitation are related to the Stokes shift, which is the difference between the maximum absorption and emission wavelengths. A study on anthracene derivatives noted that a compound with an electron-withdrawing aldehyde group exhibited a larger Stokes shift. researchgate.net Theoretical simulations of properties like the excited-state lifetime (τ) and the driving force for electron injection (ΔGinj) are also crucial for designing effective molecules for applications like dye-sensitized solar cells (DSSCs). ug.edu.gh

| Molecule Derivative | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| Anthracene-Phenyl | 380 | 0.15 | HOMO → LUMO |

| Anthracene-Phenylethynyl | 420 | 0.85 | HOMO → LUMO |

| Anthracene-Formylphenyl | 435 | 1.20 | HOMO → LUMO |

Data is illustrative, based on trends observed in computational studies of various anthracene derivatives. researchgate.net

Computational Design of Novel Derivatives and Supramolecular Architectures

A major strength of computational chemistry is its ability to perform in silico design of novel molecules and materials, saving significant time and resources in the laboratory. researchgate.net The this compound scaffold can be used as a starting point for designing new functional materials. By systematically modifying the structure—for example, by adding different substituent groups or extending the π-conjugated system—and calculating the properties of the resulting virtual compounds, researchers can screen for candidates with desired characteristics. acs.orgnih.gov

One active area of research is the design of anthracene-based dyes for DSSCs. worldscientific.comresearchgate.net Computational screening can identify derivatives with optimized HOMO-LUMO energy levels for efficient electron injection into a semiconductor like TiO₂ and effective dye regeneration. worldscientific.com Another application is the design of molecules for aggregation-induced emission (AIE), where materials become highly luminescent in the aggregated state. acs.orgnih.govacs.org Computational studies can explore how different substituents on the anthracene core affect the molecule's tendency to exhibit AIE. acs.orgnih.gov

The reactive aldehyde groups of this compound also make it an excellent building block for supramolecular chemistry. ontosight.ai Computational modeling can be used to design complex architectures like macrocycles, cages, and polymers formed through reversible covalent bonds (e.g., imine condensation). researchgate.netx-mol.net These studies can predict the geometry and stability of the resulting assemblies, paving the way for the creation of novel porous materials, sensors, or molecular machines.

Chemical Reactivity and Derivatization Strategies of 2,3 Anthracenedicarboxaldehyde

Aldehyde Group Reactivity: Condensation and Addition Reactions

The two aldehyde groups of 2,3-anthracenedicarboxaldehyde are the primary sites of chemical reactivity, readily undergoing condensation and addition reactions. These transformations are fundamental to the construction of larger, more complex molecular architectures.

Schiff Base Formation in Supramolecular and Polymeric Systems

The reaction of aldehydes with primary amines to form imines, or Schiff bases, is a robust and reversible reaction. chemrevlett.comnih.gov In the case of this compound, its bifunctional nature allows for the formation of macrocycles and polymers. When reacted with diamines, this dialdehyde (B1249045) can lead to the formation of supramolecular cages or polymeric chains through the formation of diimine linkages. The inherent fluorescence of the anthracene (B1667546) unit makes these resulting materials promising candidates for applications in chemical sensing and optoelectronics. For instance, the condensation of aromatic aldehydes with amines is a common strategy for the synthesis of Schiff base metal complexes with potential biological activities. uobaghdad.edu.iq

The general reaction for the formation of a Schiff base from this compound and a generic diamine H₂N-R-NH₂ is depicted below:

Detailed research findings on the use of this compound in the synthesis of specific supramolecular structures or polymers are still emerging in the scientific literature.

Knoevenagel and Wittig Reactions for Extended Conjugation

To extend the π-conjugated system of the anthracene core, Knoevenagel and Wittig reactions are powerful tools. The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov This reaction with this compound can be employed to introduce new carbon-carbon double bonds, thereby elongating the conjugated path and influencing the electronic and photophysical properties of the molecule.

Similarly, the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide, is a widely used method for the synthesis of alkenes. By reacting this compound with a suitable bis-ylide, it is possible to introduce a variety of substituents and further extend the π-system. beilstein-journals.org The choice of the ylide determines the nature of the resulting alkene and, consequently, the properties of the final product.

| Reaction | Reagent Type | Expected Product Feature |

| Knoevenagel | Active Methylene Compound (e.g., malononitrile, diethyl malonate) | α,β-unsaturated carbonyl or cyano derivative |

| Wittig | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene with extended conjugation |

Selective Oxidation and Reduction Pathways

The aldehyde functionalities of this compound can be selectively oxidized or reduced to yield other important derivatives.

Oxidation: Mild oxidizing agents can convert the aldehyde groups to carboxylic acid functionalities, yielding 2,3-anthracenedicarboxylic acid . nih.gov This diacid is a valuable precursor for the synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs). The reaction is typically carried out using reagents that are selective for aldehydes over the aromatic core.

Reduction: Conversely, selective reduction of the aldehyde groups to primary alcohols affords 2,3-bis(hydroxymethyl)anthracene . researchgate.net This diol can be used in polymerization reactions to form polyesters and polyurethanes, or as a ligand for the synthesis of coordination complexes. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride, with reaction conditions controlled to avoid reduction of the anthracene core.

Functionalization of the Anthracene Core for Property Modulation

While the aldehyde groups are the primary reactive sites, the anthracene core itself can be functionalized to fine-tune the electronic and steric properties of the resulting derivatives. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce substituents onto the aromatic rings. nih.govresearchgate.net However, the directing effects of the existing aldehyde groups and the inherent reactivity of the anthracene system must be carefully considered to achieve the desired regioselectivity. Functionalization of the anthracene core can impact the molecule's solubility, photophysical properties, and solid-state packing.

Multi-Component Reactions for Diverse Chemical Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecular scaffolds. nih.govrsc.org Aromatic aldehydes are common substrates in various MCRs, such as the Ugi, Passerini, and Biginelli reactions. While specific examples involving this compound are not extensively documented, its bifunctional nature suggests its potential in the synthesis of novel heterocyclic structures and complex polycyclic systems through MCRs. For instance, a three-component reaction of an aromatic aldehyde, dimedone, and 5-aminotetrazole (B145819) has been shown to yield tetrazolo[5,1-b]quinazolines or xanthene derivatives depending on the aldehyde's substituents. researchgate.net

Directed Derivatization for Site-Specific Functionalization

For precise control over the introduction of new functional groups, directed derivatization strategies can be employed. One such powerful technique is directed ortho-metalation (DoM). unblog.frorganic-chemistry.orgwikipedia.org In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. While the aldehyde groups themselves are not typical directing groups for DoM, they can be converted to functionalities that are, such as amides or O-carbamates, to enable site-specific functionalization of the anthracene core. acs.org This strategy allows for the synthesis of highly substituted anthracene derivatives that would be difficult to access through classical electrophilic substitution reactions.

Advanced Applications in Materials Science and Supramolecular Chemistry

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by the coordination of metal ions or clusters with organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF.

Ligand Design and Coordination Chemistry for MOF Synthesis

The design of organic ligands is a key aspect of MOF synthesis. Ligands with rigid backbones and various functional groups are essential for creating diverse and functional MOF structures. ossila.com 2,3-Anthracenedicarboxaldehyde, with its rigid anthracene (B1667546) backbone, serves as an excellent candidate for a bridging ligand in MOF construction. The aldehyde groups can be utilized in post-synthetic modification to introduce further functionality within the MOF structure. The physical and chemical properties of the linker play a decisive role in the properties of the final MOF. ossila.com

The synthesis of MOFs can be achieved through various methods, including solvothermal and hydrothermal techniques, where the metal salt and the organic ligand are dissolved in a solvent and heated to induce crystallization. semanticscholar.orgnih.govengineering.org.cn The coordination of the organic ligand to the metal centers leads to the formation of a three-dimensional network with a porous structure. The resulting MOFs can be functionalized either by modifying the building blocks before synthesis or by post-synthetic modification of the pre-synthesized MOF. nih.gov

Influence of Dicarboxaldehyde Linkers on MOF Topology and Porosity

The geometry and connectivity of the organic linker directly influence the topology and porosity of the resulting MOF. The angular disposition of the two aldehyde groups in this compound can lead to the formation of MOFs with unique network topologies compared to those constructed from linear or differently substituted linkers. The rigid and planar nature of the anthracene core helps in the formation of robust frameworks with well-defined pores. The size and shape of the pores can be tuned by varying the length and geometry of the organic linker, as well as the coordination geometry of the metal center. Ligands with purely aliphatic backbones have also been explored, offering increased conformational freedom and leading to MOFs with stimuli-responsive properties. mdpi.com

Tunable Properties of Anthracene-Based MOFs for Specific Research Objectives

Anthracene-based MOFs exhibit a range of tunable properties, making them attractive for various applications. The inherent photoluminescence of the anthracene moiety can be harnessed for applications in chemical sensing and optoelectronics. rsc.orgvt.edursc.orgmdpi.com For instance, a highly crystalline anthracene-based MOF-74 series has been shown to exhibit both electrical conductivity and luminescence. rsc.org The introduction of different metal ions into the framework can further modulate these properties. rsc.org

The porous nature of these MOFs makes them suitable for gas storage and separation. The functionality of the pores can be tailored to selectively adsorb certain molecules. Furthermore, anthracene-based MOFs have been investigated for their catalytic activity, including the photodegradation of organic pollutants. researchgate.netrsc.org The ability to introduce different functional groups and metal centers allows for the rational design of MOFs with specific properties tailored for targeted research objectives. nih.gov

Precursors for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers formed by the condensation of organic building blocks through strong covalent bonds. Dialdehydes are common precursors for the synthesis of imine-linked COFs.

Design and Synthesis of Imine-Linked COFs

The synthesis of imine-linked COFs typically involves the Schiff base condensation reaction between a dialdehyde (B1249045), such as this compound, and a polyamine linker. acs.orgresearchgate.netgoogle.com This reaction is reversible, which allows for a dynamic error-checking process that leads to the formation of a highly crystalline and ordered framework. ntu.edu.sg The synthesis can be carried out under solvothermal conditions, often in the presence of an acid catalyst. researchgate.net More recently, greener and more efficient synthesis methods, such as mechanochemical and ambient aqueous synthesis, have been developed. acs.orgrsc.org

The introduction of the anthracene moiety from this compound into the COF backbone can significantly extend the visible light absorption range and promote the separation of photogenerated electron-hole pairs, making these materials promising for photocatalysis. rsc.org Anthracene-based 2D COFs have also been explored for applications in optoelectronic synaptic devices. nih.govscispace.com

Mechanistic Insights into COF Formation from Dialdehydes

The formation of imine-linked COFs is understood to proceed through a dynamic covalent chemistry mechanism. acs.org The reversible nature of the imine bond formation allows for the correction of defects and the crystallization of the framework. acs.org The initial stages of the reaction may lead to the formation of amorphous oligomers, which then rearrange and crystallize into the final, ordered COF structure. acs.org The rate of this process can be influenced by factors such as the reactivity of the monomers, the solvent, and the catalyst. acs.org

Recent studies have proposed a crystalline intermediate transformation method for the synthesis of 3D imine-linked COFs, which avoids the formation of an amorphous phase and allows for a more facile and scalable synthesis. nih.gov Understanding the growth mechanism of COFs from different aldehyde molecules is crucial for controlling the crystallinity and properties of the final material. researchgate.net

Data Tables

Table 1: Properties of Selected Anthracene-Based MOFs

| MOF Name | Metal Ion | Organic Linker | Key Properties |

| ANMOF-74(M) | Zn2+, Mg2+, Ni2+, Co2+, Mn2+ | Anthracene-based dicarboxylic acid | Photoluminescence, Electrical Conductivity rsc.org |

| Zirconium-based MOFs | Zr4+ | 1,4-ADCA, 2,6-ADCA, 9,10-ADCA | Luminescence, Crystalline vt.edu |

| [Cd(DCPA)(DMF)]·(H2O) | Cd2+ | 9,10-di(p-carboxyphenyl)anthracene | Polarized Emission, Luminescence Thermometry rsc.org |

| Eu-ADBA | Eu3+ | 4,4'-(9,10-anthracenediyl)dibenzoic acid | Photocatalytic Activity, Water-Stability researchgate.netrsc.org |

| In-ADBA | In3+ | 4,4'-(9,10-anthracenediyl)dibenzoic acid | Fluorescence Detection, Water-Stability researchgate.netrsc.org |

Table 2: Synthesis Methods for Imine-Linked COFs

| Synthesis Method | Description | Advantages |

| Solvothermal Synthesis | Reaction is carried out in a sealed vessel at elevated temperature and pressure. researchgate.net | Good for crystalline materials. |

| Mechanochemical Synthesis | Grinding of reactants, often with a small amount of liquid (LAG). rsc.org | Green, rapid, solvent-minimized. rsc.org |

| Ambient Aqueous Synthesis | Reaction is performed in water at room temperature, often with acid pre-activation of the aldehyde. acs.org | Green, facile, highly efficient. acs.org |

| Crystalline Intermediate Transformation | Circumvents the amorphous phase, proceeding through a direct crystal-to-crystal pathway. nih.gov | Facile, scalable, controllable. nih.gov |

Polymer Chemistry and Conjugated Materials

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of conjugated polymers. The resulting materials incorporate the anthracene moiety directly into the polymer backbone, imparting its characteristic electronic and optical properties to the macromolecule.

Condensation Polymerization for Luminescent and Semiconducting Polymers

This compound is a suitable monomer for condensation polymerization, a process where monomers join with the loss of a small molecule, such as water. A prominent application is in the synthesis of Schiff base polymers, also known as polyazomethines or polyimines researchgate.net. These polymers are formed through the polycondensation reaction between a dialdehyde, such as this compound, and a diamine researchgate.net.

The resulting polymer structure incorporates both the anthracene unit and the azomethine (-C=N-) linkages in the main chain. This extended π-conjugated system is a prerequisite for semiconducting and luminescent behavior. Anthracene itself is known for its strong fluorescence, and its incorporation into a polymer backbone can lead to highly luminescent materials researchgate.net. Poly(azomethine)s are noted for their high thermal stability, mechanical strength, and potential applications as semiconductor materials and in optoelectronic devices researchgate.net.

The aldehyde groups of this compound can also participate in other condensation reactions, such as double-aldol condensations. For example, acene-2,3-dicarbaldehydes react with 1,3-diphenylacetone to produce acenotropones nih.gov. These derivatives are of interest as they can be converted into ions that absorb light in the visible and near-infrared regions, a key property for organic electronic materials nih.gov.

| Derivative Product | Reaction Type | Precursors | Noted Property |

| Polyazomethine (Schiff Base Polymer) | Polycondensation | This compound, Diamine | Potential semiconducting and luminescent properties researchgate.net |

| Anthracenotropone | Double-Aldol Condensation | This compound, 1,3-Diphenylacetone | Precursor to ions with near-IR absorption nih.gov |

Integration into Advanced Organic Electronic Systems (e.g., as precursors)

Anthracene and its derivatives are a significant class of materials in organic electronics, serving as the active layer in devices like organic field-effect transistors (OFETs) researchgate.netrsc.org. The utility of anthracene-based compounds stems from their high charge carrier mobility, good thermal and photochemical stability, and the ability for their electronic properties to be tuned through chemical modification researchgate.net.

Acene-2,3-dicarbaldehydes, including the anthracene variant, are considered potential high-value organic semiconductors and valuable precursors for more complex molecules and materials for electronic applications nih.gov. Research on the related tetracene-2,3-dicarbaldehyde highlights its excellent photooxidative resistance in solution and its ability to be sublimed without decomposition, which are critical properties for device fabrication nih.gov. The electronic structure of these molecules, with isoelectronic π-systems comparable to benchmark organic semiconductors like pentacene, underscores their potential nih.gov.

The reactivity of the dialdehyde groups allows this compound to be used as a starting material for larger, functional molecules. Through reactions like the Grignard reaction with mesityl magnesium bromide, it can be converted into α,α′-dimesityl-2,3-acenedimethanols, which are intermediates in the synthesis of larger acenes nih.gov. This chemical versatility makes this compound a key precursor for building custom-designed organic semiconductors.

Structure-Property Relationships in Polymeric Systems

Electronic Properties : The extended π-system of the anthracene core contributes to the polymer's conjugation, which is essential for charge transport. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The specific energy levels, and thus the semiconducting properties, can be further tuned by the choice of the co-monomer reacted with the dialdehyde researchgate.net.

Optical Properties : The anthracene moiety is a well-known fluorophore. Polymers containing this unit are expected to exhibit strong absorption and emission in the UV-visible range. The planarity of the anthracene unit promotes intermolecular π-π stacking, which can affect the emission properties in the solid state, sometimes leading to red-shifted emission compared to dilute solutions researchgate.net.

Supramolecular Assemblies and Molecular Recognition

The precise geometry and reactive functional groups of this compound make it an excellent candidate for constructing components used in supramolecular chemistry, where molecules are designed to assemble into larger, ordered structures through non-covalent interactions.

Self-Assembly into Ordered Nanostructures

While this compound itself may not readily self-assemble, it serves as a critical building block for creating larger, shape-persistent macrocycles and other architectures designed for self-assembly. The aldehyde groups can be used in condensation reactions to form imine bonds, creating large cyclic structures.

Once formed, these anthracene-containing macrostructures can self-assemble into highly ordered nanostructures. The driving forces for this assembly are non-covalent interactions such as hydrogen bonding, and particularly π-π stacking interactions facilitated by the flat, electron-rich surfaces of the anthracene units researchgate.net. For instance, studies on related ethanoanthracene derivatives have shown the formation of two-dimensional (2D) layered supramolecular structures held together by a combination of hydrogen bonds and π-π interactions researchgate.net. This demonstrates the inherent ability of the anthracene framework to direct the formation of ordered assemblies.

Host-Guest Chemistry and Complexation Studies

Macrocyclic molecules synthesized using this compound as a precursor are prime candidates for applications in host-guest chemistry frontiersin.orgrsc.orgfrontiersin.org. These synthetic macrocycles possess defined internal cavities that can bind smaller "guest" molecules, forming stable complexes nih.gov.

The design of the macrocycle dictates its recognition properties:

Cavity Size : The dimensions of the cavity, determined by the number of anthracene units and the length of the linking groups, create size and shape selectivity for potential guests.

Binding Interactions : The interior of the cavity, lined with the aromatic faces of the anthracene units, is ideal for binding guests through π-π stacking and van der Waals forces.

Functionalization : The macrocycle can be further functionalized to introduce other binding sites, enhancing its affinity and selectivity for specific guests.

Research on cage compounds composed of diarylanthracene and triptycene units has demonstrated their ability to form host-guest complexes with fullerene guests like C60, with binding driven by the favorable interactions within the nanocage researchgate.net. This highlights the potential of using this compound as a starting point to build sophisticated host molecules for molecular recognition, sensing, and separation applications.

Molecular Switches and Logic Gates Based on Anthracene Architectures

The integration of anthracene derivatives into the framework of molecular switches and logic gates represents a significant advancement in the fields of materials science and supramolecular chemistry. The inherent photophysical properties of the anthracene core, particularly its strong fluorescence, make it an excellent scaffold for designing molecules that can perform logical operations at the molecular level. While specific research on this compound in this context is emerging, the principles derived from other functionalized anthracenes and aromatic dialdehydes provide a clear blueprint for its potential applications. These systems operate based on input signals, such as the presence of chemical species or light, which trigger a measurable change in the molecule's properties, typically its fluorescence, serving as the output.

A pivotal mechanism in the design of anthracene-based molecular switches is Photoinduced Electron Transfer (PET). In many such systems, a receptor unit is covalently linked to the anthracene fluorophore. In the "off" state, the receptor can quench the fluorescence of anthracene via PET. Upon binding of a specific analyte (input) to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence (output). This binary, switchable response is the fundamental principle behind the operation of molecular logic gates.

The aldehyde functional groups of this compound offer a versatile platform for the design of such stimuli-responsive systems. Aldehydes are known to react with a variety of nucleophiles, including amines and thiols, to form new covalent bonds. This reactivity can be harnessed to create molecular switches that respond to the presence of specific biomolecules or other chemical inputs. For instance, the reaction of an aromatic dialdehyde with a primary amine leads to the formation of a Schiff base. This chemical transformation can significantly alter the electronic structure of the anthracene core, thereby modulating its fluorescence properties.

Design Principles of Anthracene-Based Molecular Switches

The design of molecular switches based on anthracene architectures involves the strategic placement of functional groups that can act as receptors for specific stimuli. These receptors are electronically coupled to the anthracene fluorophore, allowing for the modulation of its emission properties.

Table 1: Design Strategies for Anthracene-Based Molecular Switches

| Design Strategy | Receptor Moiety | Input Stimulus | Output Signal | Mechanism |

|---|---|---|---|---|

| Ion Recognition | Crown Ether, Aza-crown Ether | Metal Ions (e.g., Na⁺, K⁺), Protons (H⁺) | Fluorescence "On" or "Off" | Inhibition of Photoinduced Electron Transfer (PET) |

| Redox Switching | Ferrocene | Oxidizing/Reducing Agents (e.g., Fe³⁺) | Fluorescence "On" or "Off" | Modulation of PET based on redox state |

| Covalent Bond Formation | Aldehyde, Dialdehyde | Amines, Thiols (e.g., biothiols like Glutathione) | Fluorescence Enhancement or Quenching | Formation of Schiff bases or thioacetals, altering electronic properties |

This table is generated based on established principles in the design of fluorescent chemosensors and molecular switches.

For this compound, the two aldehyde groups can serve as dual receptor sites. The reaction with a diamine, for instance, could lead to the formation of a macrocyclic Schiff base, resulting in a significant change in the fluorescence of the anthracene core. This "all-or-nothing" response is highly desirable for the construction of digital logic gates.

Anthracene Derivatives as Molecular Logic Gates

Molecular logic gates are molecules that can perform a logical operation on one or more inputs to produce a single output. The inputs are typically chemical or physical stimuli, and the output is a measurable physical property, such as the intensity or wavelength of fluorescence. By combining different receptor units on an anthracene scaffold, it is possible to create a variety of logic gates.

For example, an AND logic gate can be constructed using an anthracene derivative with two different receptor sites. The fluorescence output is only "ON" when both inputs are present. An anthracene derivative featuring both a proton-sensitive tertiary amine and a sodium ion-selective crown ether has been shown to function as an AND gate. The fluorescence is only restored when both protons and sodium ions are added to the system iaea.org.

An OR logic gate can be designed with a receptor that can bind to two different inputs, either of which can trigger the same output. For example, an aza-crown ether attached to anthracene can bind to either sodium or potassium ions, leading to a fluorescence "ON" state in the presence of either ion researchgate.net.

An INHIBIT (INH) logic gate is a two-input gate where the output is "ON" only when the first input is present and the second input is absent. Such gates have been constructed using the fluorescence quenching properties of certain metal ions. For instance, a sensor might show fluorescence in the presence of one metal ion (Input 1), but this fluorescence is quenched by the addition of a second metal ion (Input 2) mdpi.combeilstein-journals.org.

The potential of this compound in this domain lies in its ability to react with various analytes to form products with distinct photophysical properties. For example, its reaction with a specific diamine (Input 1) could lead to a "turn-on" fluorescence response. A subsequent addition of a quenching agent (Input 2) that interacts with the newly formed Schiff base could then "turn-off" the fluorescence, creating the basis for an INHIBIT logic gate.

Table 2: Examples of Molecular Logic Gates Based on Anthracene Architectures

| Logic Gate | Inputs | Output | Molecular System Principle |

|---|---|---|---|

| AND | Input 1: H⁺Input 2: Na⁺ | Fluorescence "ON" | Anthracene with a tertiary amine and a crown ether receptor. Both ions must be bound to inhibit PET. iaea.org |

| OR | Input 1: Na⁺Input 2: K⁺ | Fluorescence "ON" | Anthracene with an aza-crown ether that can bind either ion, inhibiting PET. researchgate.net |

| INHIBIT | Input 1: Fe³⁺Input 2: CN⁻ | Fluorescence "ON" | A probe's fluorescence is enhanced by Fe³⁺ but quenched in the presence of CN⁻. mdpi.com |

| XOR | Input 1: Ca²⁺Input 2: H⁺ | Fluorescence at specific wavelength | A system where the simultaneous presence of both inputs leads to a different fluorescence output than either input alone. beilstein-journals.org |

This table provides illustrative examples of how different logic gates can be constructed based on the principles of stimuli-responsive fluorescence in anthracene derivatives.

While the direct implementation of this compound in complex molecular logic gates is a developing area of research, the foundational principles established with other anthracene derivatives and functional aldehydes strongly suggest its potential. The ability to synthesize more complex structures by leveraging the reactivity of its two aldehyde groups opens up possibilities for creating multi-input logic gates and more sophisticated molecular computing devices. The rich photophysical properties of the anthracene core, combined with the versatile chemistry of the aldehyde groups, make this compound a promising building block for the next generation of molecular switches and logic gates.

Photophysical Properties and Chemosensing Design Principles

Intrinsic Photoluminescence and Excited State Dynamics

2,3-Anthracenedicarboxaldehyde is an intrinsically fluorescent molecule, a property conferred by its extended π-conjugated anthracene (B1667546) core. The photophysical behavior of this compound is governed by the absorption of photons, which elevates electrons to higher energy excited states, followed by the emission of light as they relax back to the ground state.

Recent studies have characterized the absorption and emission properties of this compound. In a solution of dichloromethane, the compound exhibits a maximum absorption wavelength (λmax) at 410 nm. nih.gov Upon excitation, it displays fluorescence with a maximum emission wavelength (λem) of 455 nm. nih.gov This emission is perceived as a golden yellow color when irradiated with 365 nm UV light. nih.gov

The introduction of substituent groups onto the anthracene framework can influence the photophysical properties. Different substituents are known to affect these properties, and in some anthracene derivatives, the presence of an electron-withdrawing group like an aldehyde can lead to a larger Stokes shift.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent |

|---|---|---|

| Maximum Absorption (λmax) | 410 nm nih.gov | Dichloromethane |

| Maximum Emission (λem) | 455 nm nih.gov | Dichloromethane |

The excited state dynamics of anthracene derivatives are complex and can involve various radiative and non-radiative decay pathways. The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. While specific quantum yield and excited-state lifetime data for this compound are not extensively reported, the general principles governing anthracene derivatives suggest that these properties are sensitive to the molecular environment and the nature of substituents.

Aggregation-Induced Emission (AIE) Mechanisms in Derivatives

A fascinating photophysical phenomenon observed in many anthracene derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). In contrast to the typical aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated or solid state, AIE-active molecules (AIEgens) are weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation.

Research has shown that the introduction of aldehyde groups can transform anthracene from a molecule susceptible to ACQ into an AIEgen. researchgate.net This has been demonstrated for 9,10-anthracenedicarboxaldehyde and is a principle that can be extended to its isomers. researchgate.net The underlying mechanism for AIE in such systems is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, the aldehyde groups and the anthracene core can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. researchgate.net

Upon aggregation, for instance in a poor solvent mixture, these intramolecular motions are sterically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, leading to a significant enhancement of fluorescence. The formation of intermolecular hydrogen bonds in the aggregated state can also contribute to the restriction of intramolecular rotation and suppress internal charge transfer, further promoting the AIE effect. researchgate.net

For derivatives of this compound, such as Schiff bases formed by the condensation of the aldehyde groups with amines, AIEE has been observed. clockss.org These Schiff base compounds are often weakly fluorescent in good solvents due to processes like the rapid isomerization of the C=N double bond in the excited state. clockss.org However, in aggregate form, the restriction of this isomerization leads to a notable increase in fluorescence intensity. clockss.org

Design Principles for Chemosensing Platforms

The unique photophysical properties of this compound and its derivatives make them excellent candidates for the development of chemosensing platforms. The design of these sensors is based on modulating the fluorescence or color of the molecule in response to the presence of a specific analyte.

Fluorometric and Colorimetric Response Mechanisms

Chemosensors based on this compound can operate through either fluorometric or colorimetric mechanisms, or a combination of both.

Fluorometric sensors rely on changes in fluorescence intensity ("turn-on" or "turn-off") or shifts in the emission wavelength upon analyte binding. A "turn-on" response, where a weakly fluorescent sensor becomes highly emissive in the presence of an analyte, is often preferred for its higher sensitivity and lower background signal. This can be achieved through mechanisms like the inhibition of photoinduced electron transfer (PET) or by restricting intramolecular motions upon analyte binding.

Colorimetric sensors produce a change in color that is visible to the naked eye, offering a simple and instrument-free detection method. rsc.orgchemisgroup.us This change is due to a shift in the absorption spectrum of the sensor molecule upon interaction with the analyte.

Receptor Design for Selective Analyte Recognition

The key to a selective chemosensor is the "receptor," a part of the molecule specifically designed to bind to the target analyte. For sensors derived from this compound, the aldehyde functional groups are versatile handles for introducing a wide variety of receptor moieties.

A common and effective strategy is the formation of Schiff bases . By reacting this compound with primary amines, a diverse library of Schiff base ligands can be synthesized. The imine nitrogen and other donor atoms within the introduced amine group can act as binding sites for metal ions. mdpi.com The choice of the amine component is crucial for tuning the selectivity of the sensor for a particular ion. For example, incorporating moieties with specific cavity sizes or donor atom arrangements can lead to selective recognition of ions like Zn2+, Al3+, or Fe3+. nih.gov

For the detection of anions, receptors can be designed to include hydrogen bond donors, such as amine or amide N-H groups. These groups can interact with anions like fluoride (B91410) or sulfate, leading to a measurable change in the photophysical properties of the anthracene core. nih.gov

Signal Transduction Mechanisms in Advanced Chemosensors

Signal transduction is the process by which the binding of an analyte to the receptor is converted into a detectable optical signal. Several mechanisms can be employed in chemosensors based on this compound:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor is an electron-donating group linked to the fluorescent anthracene core. In the absence of an analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of a cation to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence. clockss.org

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the molecule possesses an electron-donating and an electron-accepting part. The absorption and emission properties are sensitive to the polarity of the environment and to analyte binding, which can alter the efficiency of the charge transfer process, leading to a change in color or fluorescence.

Excimer/Exciplex Formation: The interaction of two fluorophores in the excited state can lead to the formation of an excimer (if the fluorophores are identical) or an exciplex (if they are different), which typically emit at longer wavelengths than the monomer. Analyte binding can promote or inhibit the formation of these species, resulting in a ratiometric fluorescence response.

Chemodosimeters: In this approach, the analyte triggers an irreversible chemical reaction with the sensor molecule, leading to a significant change in its photophysical properties. For example, the hydrolysis of a Schiff base catalyzed by a metal ion can release a highly fluorescent amine, resulting in a "turn-on" signal.

By strategically combining these design principles, it is possible to create highly sensitive and selective chemosensors based on the this compound scaffold for a wide range of applications in environmental monitoring, biomedical diagnostics, and industrial process control.

Catalytic Applications and Ligand Development

Precursor for Advanced Ligand Synthesis in Coordination Catalysis

The presence of two adjacent aldehyde functionalities on a rigid aromatic backbone makes 2,3-anthracenedicarboxaldehyde an ideal precursor for the synthesis of complex ligands for coordination catalysis. Aromatic aldehydes are common starting materials for the synthesis of Schiff base ligands through condensation reactions with primary amines. researchgate.netchemijournal.commdpi.comnih.govnih.gov These Schiff base compounds are highly versatile and can form stable complexes with a variety of transition metals. researchgate.netchemijournal.com The resulting metal complexes have been shown to be effective catalysts in numerous organic transformations. researchgate.netchemijournal.com

The bifunctional nature of this compound allows for the creation of multidentate ligands. For instance, reaction with diamines could yield tetradentate Schiff base ligands capable of forming stable complexes with metal ions like copper(II), nickel(II), and cobalt(II). The geometry and electronic properties of the resulting metal complexes, dictated by the anthracene (B1667546) scaffold, would be crucial in determining their catalytic activity.

Below is a table illustrating the types of Schiff base ligands that could be synthesized from this compound and their potential catalytic applications based on analogous systems.

| Ligand Type | Reactant for Synthesis | Potential Metal Complexes | Potential Catalytic Applications |

| Bidentate | Monofunctional primary amine | Cu(II), Ni(II), Co(II), Zn(II) | Oxidation, reduction, polymerization |

| Tridentate | Amino acids, amino phenols | Mn(III), Fe(III), Ru(II) | Asymmetric epoxidation, C-C coupling |

| Tetradentate | Ethylenediamine, propylenediamine | Pd(II), Pt(II), Rh(I) | Hydrogenation, hydroformylation, cross-coupling reactions |

The anthracene unit within these ligands could also impart unique photophysical properties to the metal complexes, opening avenues for photo-switchable catalysis.

Role in Organocatalysis and Acid-Base Catalyzed Reactions

Aromatic aldehydes can themselves act as organocatalysts or be precursors to more complex catalytic systems. rsc.org The field of organocatalysis often utilizes small organic molecules to catalyze chemical reactions, and bifunctional molecules can be particularly effective. This compound could potentially participate in acid-base catalyzed reactions in several ways. The aldehyde groups can be involved in the formation of iminium or enamine intermediates, which are key steps in many organocatalytic cycles. nih.govresearchgate.net

For example, in reactions involving primary or secondary amines, this compound could form enamine intermediates that can then participate in various asymmetric functionalization reactions. The rigid anthracene backbone could provide a specific stereochemical environment, influencing the enantioselectivity of the reaction.

The potential applications of this compound in organocatalysis are summarized in the following table, drawing parallels from known reactions of other aldehydes.

| Catalytic Role | Reaction Type | Proposed Mechanism | Potential Products |

| Precursor to Chiral Catalyst | Asymmetric Aldol or Michael Additions | Formation of a chiral imine or enamine with a chiral amine | Enantioenriched β-hydroxy carbonyls or γ-nitro aldehydes |

| Bifunctional Catalyst | Tandem Reactions | Sequential reactions involving both aldehyde groups | Complex heterocyclic structures |

| Tethering Catalyst | Hydroamination/Hydration | Forms a temporary tether to facilitate intramolecular reactions | Amines and alcohols from unsaturated precursors |

Mechanistic Studies in Photocatalysis Involving Anthracene Derivatives

The anthracene core of this compound is a well-studied photosensitizer. Anthracene and its derivatives are known to absorb UV-Vis light, leading to excited singlet and triplet states that can participate in photocatalytic processes.

Upon photoexcitation, anthracene derivatives can act as either electron donors or acceptors, depending on the reaction partner and their substitution pattern. ias.ac.inresearchgate.netcdnsciencepub.comrsc.org This ability to engage in photoinduced electron transfer (PET) is fundamental to many photocatalytic cycles. The excited anthracene molecule can transfer an electron to a suitable acceptor, generating a radical cation, or accept an electron from a donor, forming a radical anion. These reactive intermediates can then initiate subsequent chemical transformations.

Energy transfer is another key process in the photochemistry of anthracene. The excited triplet state of anthracene can transfer its energy to another molecule, such as molecular oxygen, to generate singlet oxygen, a highly reactive species used in photooxidations.

The fundamental photophysical processes for an anthracene derivative like this compound are outlined below:

| Process | Description | Key Intermediates | Potential Catalytic Relevance |

| Photoexcitation | Absorption of a photon to form an excited singlet state (S1). | S1 state | Initiation of all photochemical processes. |

| Intersystem Crossing | Conversion of the S1 state to an excited triplet state (T1). | T1 state | Enables energy transfer and long-lived excited states. |

| Electron Transfer | Donation or acceptance of an electron in the excited state. | Radical ions | Redox catalysis. |

| Energy Transfer | Transfer of energy from the excited state to another molecule. | Singlet oxygen | Photooxidation reactions. |

Anthracene derivatives are known to undergo a variety of photo-induced chemical transformations, with [4+4] photodimerization being a classic example. researchgate.net This reversible cycloaddition reaction has been utilized in the development of photoresponsive materials. The presence of substituents on the anthracene ring can influence the efficiency and stereochemistry of this and other photoreactions. nih.govrsc.orgresearchgate.net

The aldehyde groups in this compound could potentially influence its photochemical behavior. For instance, they might participate in intramolecular photoreactions or alter the electronic properties of the anthracene core, thereby affecting its photosensitizing ability. Furthermore, the anthracene moiety could act as a photocatalyst for the transformation of other molecules, such as in the photoreduction of aromatic compounds. umich.edu

Future Research Directions and Emerging Avenues for 2,3 Anthracenedicarboxaldehyde

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of anthracene (B1667546) derivatives exist, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes to 2,3-anthracenedicarboxaldehyde and its derivatives. Key areas of exploration include:

Greener Synthetic Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. frontiersin.org Research into greener alternatives for the synthesis of anthracene derivatives, such as the use of less toxic solvents and recyclable catalysts, is an active area. mcpherson.edu For instance, exploring solid-state reactions or the use of alternative energy sources like microwave irradiation could lead to more sustainable production methods for this compound.

Flow Chemistry and Automated Synthesis: The use of flow chemistry and automated synthesis platforms can accelerate the discovery and optimization of synthetic routes. These technologies allow for rapid screening of reaction conditions and can facilitate the synthesis of a library of this compound derivatives with diverse functionalities for various applications.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High efficiency and selectivity, potential for direct functionalization. | Development of novel catalyst systems, optimization of reaction conditions. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. | Solvent replacement, development of recyclable catalysts, energy-efficient reaction conditions. |

| Flow Chemistry & Automation | High-throughput screening, rapid optimization, improved scalability. | Reactor design, integration of online analytics, library synthesis. |

Table 1. Emerging Synthetic Methodologies for this compound and its Derivatives.

Development of Multifunctional Materials

The inherent properties of the anthracene core, such as its strong fluorescence and charge-transport capabilities, make this compound an attractive scaffold for the design of multifunctional materials. The aldehyde groups provide convenient handles for further chemical modification, allowing for the fine-tuning of its properties and the introduction of additional functionalities.

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used in OLEDs as blue light emitters and host materials. rsc.org Future research could focus on synthesizing derivatives of this compound with tailored electronic properties to achieve high-efficiency and stable deep-blue emission, which remains a challenge in OLED technology.

Polymers and Metal-Organic Frameworks (MOFs): The dialdehyde (B1249045) functionality of this compound makes it an ideal monomer for the synthesis of novel polymers and as a linker for the construction of MOFs. nih.govrsc.org These materials could exhibit interesting properties such as high porosity, tunable luminescence, and sensing capabilities. For example, a MOF constructed with a this compound-derived linker could be explored for applications in gas storage or as a chemical sensor.

Sensors and Catalysts: The aromatic core of anthracene can be functionalized to create chemosensors that exhibit changes in their fluorescence upon binding to specific analytes. researchgate.net The aldehyde groups of this compound can be used to anchor catalytic species, leading to the development of novel heterogeneous catalysts.

Table 2 highlights potential applications of multifunctional materials derived from this compound.

| Material Class | Potential Functionality | Research Direction |

| OLED Materials | Blue emitters, host materials | Synthesis of derivatives with high quantum yield and stability. |

| Polymers | Conjugated polymers, porous polymers | Exploration of polymerization reactions involving the dialdehyde. |

| MOFs | Gas storage, sensing, catalysis | Design of linkers based on this compound. |

| Sensors | Fluorescent chemosensors | Functionalization for selective analyte binding. |

Table 2. Potential Multifunctional Materials Based on this compound.

Integration into Hybrid Organic-Inorganic Systems

The combination of organic molecules with inorganic materials can lead to hybrid systems with synergistic properties and novel functionalities. This compound and its derivatives can be integrated into such systems in various ways:

Surface Functionalization of Nanoparticles: The aldehyde groups can be used to covalently attach this compound derivatives to the surface of inorganic nanoparticles, such as quantum dots (QDs) or metal oxides. acs.orgmdpi.com This can modify the surface properties of the nanoparticles, introduce new optical or electronic functionalities, and facilitate their dispersion in different media. For instance, functionalizing QDs with an anthracene derivative can enhance their performance in bioimaging applications. frontiersin.org

Hybrid Perovskites: Organic molecules are increasingly being used to modify the properties of perovskite materials for applications in solar cells and LEDs. mdpi.com Anthracene derivatives have been explored as hole-transporting materials in perovskite solar cells. rsc.org Future research could investigate the use of this compound-based molecules as interfacial layers in perovskite devices to improve their efficiency and stability.

Templating Inorganic Material Growth: Self-assembled structures of this compound derivatives could serve as templates for the controlled growth of inorganic materials, leading to the formation of hybrid materials with well-defined nanostructures.

Table 3 outlines potential avenues for integrating this compound into hybrid systems.

| Hybrid System | Role of this compound Derivative | Potential Application |

| Functionalized Nanoparticles | Surface ligand | Bioimaging, sensing, catalysis |

| Hybrid Perovskites | Interfacial layer, hole-transporting material | Solar cells, LEDs |

| Templated Materials | Organic template | Nanostructured composites |

Table 3. Integration of this compound into Hybrid Organic-Inorganic Systems.

Advanced Characterization Techniques for In-Operando Studies

To fully understand the behavior of materials derived from this compound in functional devices, it is crucial to employ advanced characterization techniques that can probe their properties under operating conditions (in-operando).